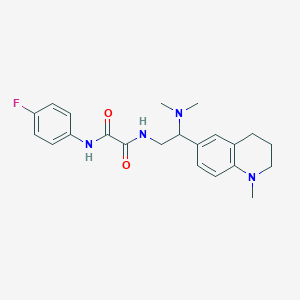![molecular formula C22H20N2O5S B2422353 N-(benzo[d][1,3]dioxol-5-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide CAS No. 683766-09-8](/img/structure/B2422353.png)
N-(benzo[d][1,3]dioxol-5-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a benzamide derivative with a benzo[d][1,3]dioxol-5-yl group and a N-benzyl-N-methylsulfamoyl group. Benzamides are a class of compounds containing a carboxamido (CONH2) functional group attached to a benzene ring . The benzo[d][1,3]dioxol-5-yl group is a common moiety in many bioactive compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the appropriate benzo[d][1,3]dioxol-5-yl and N-benzyl-N-methylsulfamoyl precursors. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide core, with the benzo[d][1,3]dioxol-5-yl and N-benzyl-N-methylsulfamoyl groups attached. The exact structure would depend on the positions of these groups on the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of benzamides include relatively high melting points and the ability to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
Aromatic sulfonamide inhibitors, including those structurally related to "N-(benzo[d][1,3]dioxol-5-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide," have been investigated for their potential to inhibit carbonic anhydrase isoenzymes. Such compounds exhibit nanomolar inhibitory concentration values against various isoenzymes, demonstrating their relevance in understanding enzyme function and potential therapeutic applications (Supuran, Maresca, Gregáň, & Remko, 2013).
Cardiac Electrophysiological Activity
Research on N-substituted imidazolylbenzamides and benzene-sulfonamides, similar in functional groups to the compound of interest, has shown promise in cardiac electrophysiological activity. These compounds have been compared to established class III agents for their potency in vitro, offering insights into new therapeutic avenues for arrhythmias (Morgan et al., 1990).
Antimicrobial Activities
New Schiff bases synthesized from benzamides, akin to "N-(benzo[d][1,3]dioxol-5-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide," have shown antimicrobial activities. These studies provide a foundation for developing novel antimicrobial agents and understanding the structural requirements for microbial inhibition (Mange et al., 2013).
Anti-Tubercular Scaffold
Compounds structurally related to the compound of interest have been synthesized and evaluated for their anti-tubercular activity. Such research not only aids in the fight against tuberculosis but also contributes to our understanding of molecular scaffolds effective against Mycobacterium tuberculosis (Nimbalkar et al., 2018).
Antihyperglycemic Agents
Research into thiazolidine-2,4-diones, which share a similar focus on benzamide derivatives, has identified new antihyperglycemic agents. These studies are crucial for developing treatments for diabetes mellitus and understanding the molecular basis of insulin sensitization and glucose metabolism (Nomura et al., 1999).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[benzyl(methyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-24(14-16-5-3-2-4-6-16)30(26,27)19-10-7-17(8-11-19)22(25)23-18-9-12-20-21(13-18)29-15-28-20/h2-13H,14-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZOSJLYWPJKKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(((1S,2S,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)ethyl acetate](/img/structure/B2422273.png)
![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone](/img/structure/B2422275.png)
![2-(2-(indolin-1-yl)-2-oxoethoxy)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2422277.png)

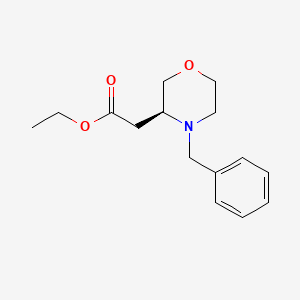
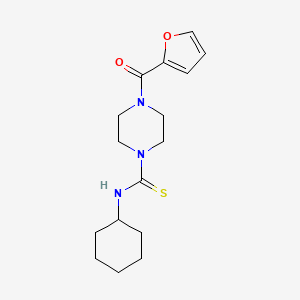
![6-(azepan-1-ylsulfonyl)-2-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2422281.png)
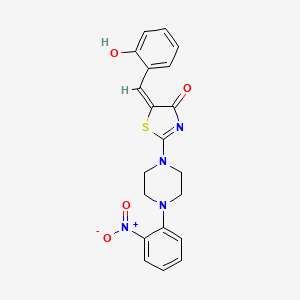
![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide](/img/structure/B2422284.png)
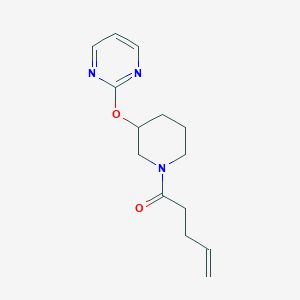
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B2422287.png)
![Benzo[d]thiazol-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2422289.png)
![2-({[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2422290.png)
